Selective Cytotoxicity Profile of a 3-(4-Bromophenyl)-1H-pyrazol-5-ol Derivative (BC-7) Against HeLa Cells
The 5-aminopyrazole derivative BC-7, synthesized directly from 3-(4-bromophenyl)-1H-pyrazol-5-ol, exhibits selective cytotoxicity. Its IC₅₀ value against human cervical cancer (HeLa) cells is 65.58 ± 8.40 μM, demonstrating a significantly lower IC₅₀ compared to its effects on other tested cell lines, including normal human fibroblasts (MRHF), where it showed minimal toxicity [1]. This selectivity contrasts with the broad-spectrum cytotoxicity often observed with simpler pyrazole analogs lacking the 4-bromophenyl and carbamothioyl modifications.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | BC-7 (derivative of 3-(4-bromophenyl)-1H-pyrazol-5-ol): IC₅₀ = 65.58 ± 8.40 μM against HeLa cells |
| Comparator Or Baseline | Cisplatin (positive control) and normal human fibroblast (MRHF) cells (minimal toxicity) |
| Quantified Difference | BC-7 demonstrates selective cytotoxicity towards HeLa cells with an IC₅₀ of 65.58 μM, while showing significantly higher IC₅₀ values (lower toxicity) against normal fibroblasts (MRHF) and other cancer cell lines (MeWo, HepG2) [1]. |
| Conditions | HeLa cells treated for 24 hours; cell viability assessed by Hoechst 33342/PI dual staining and quantitative fluorescence image analysis. |
Why This Matters
This selective cytotoxicity profile justifies the selection of 3-(4-bromophenyl)-1H-pyrazol-5-ol as a starting material for developing targeted anticancer agents with potentially reduced off-target toxicity.
- [1] Int. J. Mol. Sci. 2019, 20(22), 5559. Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells. View Source
